Cas no 177756-62-6 (3-Fluoro-4-methylbenzaldehyde)

3-Fluoro-4-methylbenzaldehyde (CAS 177740-21-1) is a fluorinated aromatic aldehyde with a methyl substituent, offering unique reactivity and selectivity in organic synthesis. Its molecular structure, featuring both electron-withdrawing (fluoro) and electron-donating (methyl) groups, makes it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine atom enhances metabolic stability and binding affinity in bioactive compounds, while the aldehyde group serves as a key functional group for further derivatization, such as condensation or reduction reactions. This compound is particularly valuable in the synthesis of fluorinated heterocycles and fine chemicals, where precise control over electronic and steric properties is required. High purity grades ensure consistent performance in demanding applications.
3-Fluoro-4-methylbenzaldehyde structure
3-Fluoro-4-methylbenzaldehyde structure
Product Name:3-Fluoro-4-methylbenzaldehyde
CAS No:177756-62-6
MF:C8H7FO
MW:138.138985872269
MDL:MFCD01631532
CID:92180
PubChem ID:24874301
Update Time:2025-05-20

3-Fluoro-4-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-methylbenzaldehyde
    • 3-Fluoro-p-tolualdehyde
    • 3-fluoro-4-methybenzaldehyde
    • 3-fluoro-4-methyl-benzaldehyde
    • 3-fluoro-4-tolualdehyde
    • 4-methyl-3-fluoro-benzaldehyde
    • Benzaldehyde, 3-fluoro-4-methyl- (9CI)
    • 2-Fluoro-4-formyltoluene, 3-Fluoro-p-tolualdehyde
    • 3-Fluoro-4-methylbenzaldehyde98%
    • 3-Fluoro-4-methylbenzaldehyde 98%
    • BENZALDEHYDE, 3-FLUORO-4-METHYL-
    • PubChem1454
    • KSC494I5J
    • UFPBMVRONDLOGK-UHFFFAOYSA-N
    • 3-fluoranyl-4-methyl-benzaldehyde
    • SBB086003
    • CL8327
    • WT1702
    • STL302103
    • 3-Fluoro
    • FT-0615690
    • Z1079442530
    • F0792
    • J-011317
    • MFCD01631532
    • SCHEMBL229897
    • A3940
    • SY018906
    • 177756-62-6
    • EN300-71981
    • InChI=1/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H
    • AKOS005258331
    • DTXSID80379105
    • CS-W018316
    • AM62285
    • A812293
    • CHEMBL1650251
    • PS-9087
    • 3-Fluoro-4-methylbenzaldehyde, 98%
    • DB-023781
    • MDL: MFCD01631532
    • Inchi: 1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
    • InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=O)C=CC=1C
    • BRN: 7699714

Computed Properties

  • Exact Mass: 138.04800
  • Monoisotopic Mass: 138.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 1.133 g/mL at 25 °C(lit.)
  • Melting Point: Density:
  • Boiling Point: 206 °C(lit.)
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.5245(lit.)
  • PSA: 17.07000
  • LogP: 1.94660
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

3-Fluoro-4-methylbenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Storage temperature 2-8 ℃, argon filled storage

3-Fluoro-4-methylbenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3-Fluoro-4-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:177756-62-6)3-Fluoro-4-methylbenzaldehyde
Order Number:A3940
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):390.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-4-methylbenzaldehyde

3-Fluoro-4-Methylbenzaldehyde: A Comprehensive Overview

3-Fluoro-4-Methylbenzaldehyde, also known by its CAS number 177756-62-6, is a versatile aromatic aldehyde with significant applications in organic synthesis and material science. This compound, characterized by its unique substitution pattern on the benzene ring, has garnered attention in recent years due to its role in various chemical reactions and its potential in drug discovery. The presence of both a fluoro and methyl group on the benzene ring introduces interesting electronic and steric effects, making it a valuable building block in modern chemistry.

The synthesis of 3-Fluoro-4-Methylbenzaldehyde typically involves multi-step processes, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the alkylation and fluorination steps, which are critical in constructing the desired substitution pattern.

In terms of applications, 3-Fluoro-4-Methylbenzaldehyde has found utility in the synthesis of heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. Its ability to undergo various condensation reactions, such as the aldol reaction and the Mannich reaction, has made it a key intermediate in constructing complex molecular frameworks. Recent studies have highlighted its role in the development of bioactive molecules targeting specific diseases, including cancer and neurodegenerative disorders.

The electronic properties of 3-Fluoro-4-Methylbenzaldehyde are influenced by the electron-withdrawing fluoro group and the electron-donating methyl group. This balance of electronic effects contributes to its reactivity in different chemical environments. For example, the fluoro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attacks. This characteristic has been exploited in designing efficient synthetic routes for bioactive compounds.

From a materials science perspective, 3-Fluoro-4-Methylbenzaldehyde has been investigated for its potential in creating advanced materials such as polymers and sensors. Its ability to form stable conjugated systems makes it a candidate for applications in organic electronics. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electrical properties and stability under various conditions.

In conclusion, 3-Fluoro-4-Methylbenzaldehyde (CAS No: 177756-62-6) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique substitution pattern offers opportunities for innovative chemical transformations, while its electronic properties make it suitable for advanced materials development. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:177756-62-6)3-Fluoro-4-methylbenzaldehyde
A3940
Purity:99%
Quantity:100g
Price ($):390.0
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